4-(2-methylbenzyl)morpholine
Description
Contextualization of Morpholine (B109124) Heterocycles in Contemporary Chemical and Biological Research
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry and drug discovery. acs.orgnih.gov Its prevalence in a multitude of approved and experimental drugs stems from its advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety is considered a "privileged scaffold" because its incorporation into a molecule can significantly enhance drug-like properties. nih.gov
The unique structure of morpholine, with its chair-like conformation, provides a three-dimensional framework that can improve a molecule's solubility and metabolic stability. acs.orgnih.gov The nitrogen atom acts as a weak base, which, along with the polar oxygen atom, allows for a balanced lipophilic-hydrophilic profile. acs.orgnih.gov This balance is crucial for improving pharmacokinetic properties, such as absorption and the ability to cross the blood-brain barrier. acs.orgnih.gov
Historical Development and Significance of N-Substituted Morpholine Derivatives in Academic Inquiry
The significance of N-substituted morpholine derivatives in medicinal chemistry has been recognized for several decades. The introduction of substituents on the nitrogen atom of the morpholine ring allows for a high degree of molecular diversity and the fine-tuning of a compound's biological activity. rdd.edu.iq This has led to the development of numerous successful drugs.
An examination of drug approval dates reveals a growing appreciation for this scaffold over time. For instance, Doxapram, a respiratory stimulant, was introduced in 1976, followed by the appetite suppressant Phendimetrazine in 1979. acs.orgnih.gov The 1990s saw the arrival of the antidepressant Moclobemide (1992) and Reboxetine (1997), a norepinephrine (B1679862) reuptake inhibitor. acs.orgnih.gov The antiemetic drug Aprepitant, used to combat chemotherapy-induced nausea, was approved in 2003. acs.orgnih.gov
These examples underscore the long-standing importance of the N-substituted morpholine core in creating effective therapeutics. Academic inquiry has mirrored this pharmaceutical success, with extensive research focused on developing novel synthetic methods to create diverse libraries of N-substituted morpholines for biological screening. nih.govorganic-chemistry.orgnih.gov Early work often focused on simple alkyl or aryl substitutions, while more recent research has explored the introduction of more complex and functionally diverse groups at the nitrogen position to modulate activity and selectivity towards specific biological targets. e3s-conferences.orgnih.gov
Overview of Research Trajectories for Benzyl-Substituted Morpholine Systems, with Specific Focus on 4-(2-Methylbenzyl)morpholine
The attachment of a benzyl (B1604629) group to the nitrogen atom of the morpholine ring creates a class of compounds known as N-benzylmorpholines. This particular substitution has been a fruitful area of research, as the benzyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, thereby influencing a compound's potency and selectivity.
Research into benzyl-substituted morpholines has explored a variety of modifications to both the benzyl and morpholine rings to probe structure-activity relationships. For example, studies have been conducted on the synthesis and biological evaluation of complex systems where the morpholine is part of a larger benzimidazole (B57391) framework, with a benzyl group on one of the nitrogen atoms. nih.govmdpi.com These compounds have been investigated as potential α-glucosidase inhibitors for the management of diabetes. nih.govmdpi.com
Another significant research trajectory has been the development of enantioselective synthetic methods to produce C2-functionalized, N-benzyl protected morpholines. nih.gov The ability to control the stereochemistry at the C2 position is crucial, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Furthermore, research has been conducted on N-benzylmorpholine derivatives bearing additional functional groups, such as sulfonamides, to explore their potential as antibacterial agents. researchgate.net For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives were synthesized and showed inhibitory action against several bacterial strains. researchgate.net
Despite the broad interest in N-benzylmorpholines, specific research on the compound This compound is not extensively documented in publicly available scientific literature. While the synthesis of related structures, such as those with different substituents on the benzyl ring or at other positions on the morpholine ring, is well-described, dedicated studies on the synthesis, properties, and biological activity of this compound itself appear to be limited. This suggests that while the broader class of N-benzylmorpholines is of significant interest, this specific methyl-substituted analogue may be a less explored area of chemical space, potentially representing an opportunity for future investigation.
Research Findings in Data Tables
The following tables present a selection of research findings on the synthesis of various substituted morpholine derivatives, illustrating the reaction conditions and yields that have been reported in the scientific literature.
| Starting Material | Reagents and Conditions | Product | Yield | Melting Point |
|---|---|---|---|---|
| 2-[α-(2-methoxyphenoxy)-benzyl]-4-methylmorpholin-3,5-dione | Lithium aluminium hydride in anhydrous tetrahydrofuran, refluxed for 6 hours. | 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride | 84% | 67-90 °C |
| Amine | Aldehyde/Ketone | Isocyanide | Reagents and Conditions | Product | Overall Yield |
|---|---|---|---|---|---|
| Ethanolamine | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | Benzyl isocyanide | 1) NaN3 in MeOH; 2) NaH in CH3CN, 0 °C to rt for 1 h. | 2-Benzyl-5,5-dimethyl-6-phenylmorpholin-2-amine | 68% |
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 4-Hydroxybenzaldehyde and 4-(2-chloroethyl)morpholine (B1582488) hydrochloride | K2CO3 in CH3CN, microwave irradiation at 600 W and 30 °C for 2 hours. | 4-(2-Morpholinoethoxy)benzaldehyde | 89% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUIPNPFXLGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290343 | |
| Record name | 4-[(2-Methylphenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51180-64-4 | |
| Record name | 4-[(2-Methylphenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51180-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methylphenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Methylbenzyl Morpholine and Analogues
Established Synthetic Routes to N-Benzylmorpholines and Related Structural Motifs
The synthesis of N-benzylmorpholines, including 4-(2-methylbenzyl)morpholine, is commonly achieved through several reliable and well-documented methods. These approaches form the foundation of synthetic strategies for this class of molecules.
Nucleophilic Substitution Approaches Utilizing Morpholine (B109124) as the Nucleophile
A primary and straightforward method for the synthesis of this compound is through the nucleophilic substitution reaction between morpholine and a suitable 2-methylbenzyl halide. In this classic SN2 reaction, the secondary amine nitrogen of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide) and displacing the halide leaving group.
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.
Table 1: Examples of Nucleophilic Substitution for N-Benzylation of Morpholine
| Benzyl (B1604629) Halide | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzyl chloride | NaH | DMF | High | researchgate.net |
| 4-Bromobenzyl bromide | NaH | DMF | High | researchgate.net |
The synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved via a copper-catalyzed C-N bond formation, demonstrating the versatility of nucleophilic substitution principles in creating complex heterocyclic systems. nih.gov Similarly, the synthesis of 4-(2-aminoethyl) morpholine derivatives involves the reaction of 4-(2-aminoethyl)morpholine (B49859) with arylsulfonyl chlorides, followed by N-alkylation with benzyl halides, showcasing a multi-step nucleophilic substitution approach. researchgate.net
Reductive Amination Methodologies for C-N Bond Formation
Reductive amination is a highly versatile and widely used method for forming C-N bonds, and it represents a key strategy for synthesizing this compound. nih.gov This two-step, one-pot process involves the initial reaction of morpholine with 2-methylbenzaldehyde (B42018) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product. youtube.commasterorganicchemistry.com
A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com
Common Reducing Agents for Reductive Amination:
Sodium cyanoborohydride (NaBH₃CN): Effective and selective, but its toxicity is a concern. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often the reagent of choice for modern reductive aminations. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄): Can be used, but may also reduce the starting aldehyde if conditions are not carefully controlled. masterorganicchemistry.com
The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, often with the addition of a catalytic amount of acid to facilitate iminium ion formation. A patent for the reductive amination of halogen-containing substrates highlights its industrial applicability, for instance, in the production of ortho-chloro benzyl dimethyl amine from ortho-chloro-benzaldehyde. google.com
Multicomponent Reaction Pathways for Morpholine Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules, including morpholine derivatives. nih.gov These reactions allow for the rapid construction of molecular diversity from simple starting materials. researchgate.net
Several MCRs have been developed for the synthesis of the morpholine scaffold. For example, an electrophilic multicomponent reaction using epichlorohydrin, an olefin, a nosyl amide, and N-bromosuccinimide has been shown to produce 2,2,6-trisubstituted morpholines. acs.orgacs.org Another approach involves the one-pot reaction of aziridines, nitromethane, and carbon disulfide to yield morpholine-2-thiones. iau.ir While these examples may not directly produce this compound, they demonstrate the power of MCRs in building the core morpholine ring, which can then be further functionalized.
Advanced Synthetic Strategies for Complex this compound Derivatives
Beyond the established routes, advanced synthetic methods provide access to more complex and stereochemically defined analogues of this compound. These strategies are critical for applications in fields like medicinal chemistry where specific stereoisomers are often required.
Enantioselective Synthesis of Stereochemically Defined this compound Analogues
The development of enantioselective methods is crucial for synthesizing chiral morpholine derivatives. An organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov This strategy involves the enantioselective α-chlorination of an aldehyde, followed by reduction and subsequent cyclization with a suitable amino alcohol derivative. While this specific protocol leads to N-benzyl protected morpholines with substitution at the C2 position, the principles can be adapted for the synthesis of other chiral morpholine analogues. nih.gov The key advantage of such methods is the ability to generate molecules with high enantiomeric excess, which is often challenging to achieve through classical resolution techniques. nih.gov
Table 2: Organocatalytic Approach to Chiral Morpholines
| Step | Description | Key Features | Reference |
|---|---|---|---|
| 1 | Organocatalytic α-chlorination of an aldehyde | Creates a chiral center with high enantioselectivity. | nih.gov |
| 2 | Reduction to 2-chloro alcohol | The resulting alcohol is configurationally stable. | nih.gov |
| 3 | Conversion to bis-electrophile | Allows for chemoselective displacement. | nih.gov |
Application of Catalytic Reactions (e.g., Palladium-Catalyzed Couplings) in Morpholine Scaffold Construction
Modern catalytic methods, particularly those employing palladium, have revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions offer efficient and selective ways to form C-N and C-C bonds, which are essential for constructing and functionalizing the morpholine scaffold. researchgate.net
For instance, a palladium-catalyzed hydroamination reaction has been used as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. nih.gov This method allows for the formation of the morpholine ring with excellent diastereoselectivity. Furthermore, palladium-catalyzed cascade reactions have been developed for the construction of complex polycyclic scaffolds containing heterocyclic motifs, demonstrating the power of this approach in modern organic synthesis. rsc.orgrsc.org These advanced catalytic systems provide powerful tools for creating novel and complex derivatives based on the this compound structure.
Green Chemistry Principles and Sustainable Synthesis Approaches for Morpholine Derivatives
The synthesis of morpholine derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. Traditional methods for constructing the morpholine ring often involve multi-step sequences with hazardous reagents, such as chloroacetyl chloride followed by reduction, generating significant waste.
Modern, sustainable approaches focus on atom economy and catalytic processes. A notable green method for the synthesis of the morpholine core involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. numberanalytics.comnih.govmdpi.comwikipedia.org This protocol is a simple, high-yielding, one or two-step, redox-neutral process that utilizes inexpensive and less hazardous reagents. numberanalytics.comnih.govmdpi.com The key to this methodology is the selective monoalkylation of the primary amine with ethylene sulfate, which proceeds via a simple SN2 reaction. numberanalytics.com This approach offers significant environmental and safety advantages over traditional methods by eliminating steps and avoiding the use of metal hydride reducing agents. nih.gov
For the synthesis of N-substituted morpholines like this compound, a common and efficient method is the reductive amination of morpholine with the corresponding aldehyde (2-methylbenzaldehyde). This can be achieved using various reducing agents, including catalytic hydrogenation, which is considered a green process due to its high atom economy and the generation of water as the only byproduct.
Another sustainable approach involves the use of N-formylmorpholine as a green solvent in various organic syntheses. organic-chemistry.org N-formylmorpholine itself can be synthesized from morpholine and formic acid under optimized conditions and is noted for its chemical stability and low toxicity. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Morpholine Ring Formation
| Method | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional Method | 1,2-amino alcohol, Chloroacetyl chloride, Hydride reducing agent (e.g., LiAlH4) | Well-established | Multi-step, hazardous reagents, poor atom economy, significant waste | nih.gov |
| Green SN2 Cyclization | 1,2-amino alcohol, Ethylene sulfate, Base (e.g., tBuOK) | One or two steps, high yield, redox-neutral, inexpensive reagents, fewer waste streams | Substrate scope may be limited by selectivity | numberanalytics.comnih.govmdpi.comwikipedia.org |
| Catalytic Amination | Diethylene glycol, Ammonia, Hydrogen, Catalyst (e.g., Ni, Co, Cu) | Uses simple starting materials, suitable for large-scale production | Requires high pressure and temperature, catalyst cost and separation | - |
Chemical Reactivity and Transformation Studies of the this compound Scaffold
The this compound scaffold possesses several reactive sites: the tertiary amine, the benzylic methylene (B1212753) group, and the aromatic ring. These sites allow for a variety of chemical transformations.
Oxidation Reactions and Characterization of Oxidized Products
The benzylic C-H bonds of the 2-methylbenzyl group are susceptible to oxidation to form a carbonyl group. This transformation is a fundamental process in organic synthesis. mdpi.com Various catalytic systems can achieve this oxidation. For instance, N-hydroxyphthalimide (NHPI) catalyzed oxidation using sodium chlorite (B76162) as the stoichiometric oxidant is an effective method for benzylic oxidations. nih.gov The mechanism involves the generation of the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from the benzylic position. nih.gov This is followed by further reaction to yield the corresponding ketone. Other metal-catalyzed systems using oxidants like tert-butyl hydroperoxide (TBHP) are also widely employed. mdpi.com
Oxidation of the tertiary amine in the morpholine ring can also occur, leading to the formation of the corresponding N-oxide. This is a common reaction for tertiary amines and can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Table 2: Potential Oxidation Reactions of this compound
| Reagent/Catalyst System | Reactive Site | Expected Product | Citations |
|---|---|---|---|
| NaClO₂, N-Hydroxyphthalimide (NHPI) | Benzylic CH₂ | 4-(2-Methylbenzoyl)morpholine | nih.gov |
| CuCl₂, TBHP | Benzylic CH₂ | 4-(2-Methylbenzoyl)morpholine | mdpi.com |
| H₂O₂ or m-CPBA | Morpholine Nitrogen | This compound N-oxide | - |
Reduction Reactions and the Formation of Related Amines or Alcohols
The most common reduction reaction for N-benzyl amines is N-debenzylation. sioc-journal.cn This can be accomplished through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere. researchgate.netnih.gov This reaction cleaves the N-C bond of the benzyl group, yielding morpholine and 2-methyltoluene. This method is widely used due to its clean nature and high efficiency, although it can be incompatible with other reducible functional groups in the molecule. researchgate.net An alternative, base-promoted method for N-debenzylation utilizes potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.netresearchgate.net
If the scaffold is first oxidized to the ketone (4-(2-methylbenzoyl)morpholine), the resulting carbonyl group can be reduced to a secondary alcohol, 4-((2-methylphenyl)(hydroxy)methyl)morpholine. This reduction is typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like Raney nickel can also be employed for the reduction of ketones to alcohols. epa.gov
Under more forcing conditions, catalytic hydrogenation can also reduce the aromatic ring to a substituted cyclohexane (B81311) ring, although this generally requires high pressures, high temperatures, and more active catalysts like rhodium or ruthenium.
Table 3: Potential Reduction Reactions of the this compound Scaffold
| Reagent/Catalyst System | Substrate | Expected Product(s) | Reaction Type | Citations |
|---|---|---|---|---|
| H₂, Pd/C | This compound | Morpholine + 2-Methyltoluene | N-Debenzylation | researchgate.netnih.gov |
| KOtBu, DMSO, O₂ | This compound | Morpholine + Benzaldehyde derivative | Oxidative N-Debenzylation | researchgate.netresearchgate.net |
| NaBH₄ or LiAlH₄ | 4-(2-Methylbenzoyl)morpholine | 4-((2-Methylphenyl)(hydroxy)methyl)morpholine | Ketone Reduction | epa.gov |
Electrophilic and Nucleophilic Substitution Patterns on the Aromatic and Heterocyclic Rings
Electrophilic Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The substituent is an alkyl group (-CH₂-morpholine) attached to a benzene (B151609) ring that also bears a methyl group. Both the morpholinomethyl group and the methyl group are ortho-, para-directing activators. libretexts.org The substitution pattern will be governed by the combined steric and electronic effects of these two groups. A study on the nitration of the closely analogous N-protected tetrahydroquinoline showed that substitution occurs preferentially at the 6-position (para to the nitrogen group). researchgate.net For this compound, the positions ortho and para to the large morpholinomethyl group are positions 3 and 5. The positions ortho and para to the methyl group are positions 3 and 6. Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the unsubstituted phenyl ring of this compound is generally not feasible as it lacks a suitable leaving group and strong electron-withdrawing groups to activate the ring for such an attack. Nucleophilic substitution typically occurs on the heterocyclic morpholine ring only after it has been activated, for example, by quaternization of the nitrogen atom.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) | Citations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-Methyl-x-nitrobenzyl)morpholine (x = 3, 5, or 6) | libretexts.orgresearchgate.net |
| Halogenation | Br₂, FeBr₃ | 4-(x-Bromo-2-methylbenzyl)morpholine (x = 3, 5, or 6) | libretexts.orgbeilstein-journals.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | x-Acetyl-4-(2-methylbenzyl)morpholine (x = 5 or 6, position 3 is sterically hindered) | libretexts.org |
Derivatization via Addition and Condensation Reactions
As a tertiary amine, this compound cannot participate as the amine component in typical condensation reactions like the Mannich or Pictet-Spengler reactions, which require a primary or secondary amine. wikipedia.orgwikipedia.org However, the morpholine heterocycle itself can be synthesized via a Mannich-type reaction.
Derivatization of the this compound scaffold can be achieved through reactions involving the products of the transformations described above. For example, an electrophilic substitution reaction could introduce a new functional group on the aromatic ring, which could then undergo further reactions.
Addition reactions can also be considered. For instance, the catalytic hydrogenation mentioned previously is an addition of hydrogen across the aromatic ring. Another example would be the Birch reduction, which involves the addition of electrons and protons to the aromatic ring to form a non-conjugated diene, although this requires dissolving metal conditions (e.g., Na in liquid NH₃) which might also cleave the benzyl group.
A key derivatization reaction involving the tertiary amine is quaternization. Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt, 4-(2-methylbenzyl)-4-methylmorpholin-4-ium iodide. These salts can have different physical and chemical properties compared to the parent amine.
Table 5: Potential Derivatization Reactions
| Reaction Type | Reagents | Functional Group Targeted | Product Class |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Morpholine Nitrogen | Quaternary Ammonium Salt |
| N-Oxide Formation | H₂O₂ or m-CPBA | Morpholine Nitrogen | Amine N-oxide |
| Aldol Condensation | Aldehyde, Base | Aromatic ring (after acylation) | Chalcone derivative |
Advanced Spectroscopic and Structural Elucidation for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed. For N-substituted morpholines, NMR studies, including 1D and 2D experiments, are crucial for confirming the substitution pattern and determining the ring's conformation, which is typically a chair form at room temperature. researchgate.net
The ¹H NMR spectrum of 4-(2-methylbenzyl)morpholine provides specific signals for each unique proton environment. The chemical shifts (δ), multiplicities (splitting patterns), and integration values are essential for assigning protons to the morpholine (B109124) ring and the 2-methylbenzyl substituent.
Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.3 ppm. Due to the ortho-substitution, they would likely present as a complex multiplet.
Morpholine Protons: The morpholine ring contains two distinct methylene (B1212753) (-CH₂-) groups. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and are anticipated to resonate as a triplet around 3.7 ppm. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to appear further upfield as a triplet around 2.5 ppm. bmrb.iospectrabase.com
Benzylic and Methyl Protons: The benzylic protons (-CH₂-Ar) would give rise to a singlet at approximately 3.5 ppm. The methyl group (-CH₃) attached to the aromatic ring is expected to produce a sharp singlet in the upfield region, around 2.3 ppm. rsc.org
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet |
| Morpholine (-O-CH₂-) | ~ 3.7 | Triplet |
| Benzyl (B1604629) (-CH₂-Ar) | ~ 3.5 | Singlet |
| Morpholine (-N-CH₂-) | ~ 2.5 | Triplet |
| Methyl (Ar-CH₃) | ~ 2.3 | Singlet |
Aromatic Carbons: The six carbons of the benzene ring would generate several signals in the 125-138 ppm range. The two quaternary carbons (one bearing the methyl group and one the benzylmethylene group) would also be found in this region. rsc.org
Morpholine Carbons: The carbons of the morpholine ring are expected at distinct chemical shifts. The carbons adjacent to the oxygen atom (-O-CH₂-) typically appear around 67 ppm, while the carbons adjacent to the nitrogen atom (-N-CH₂-) are found further upfield at approximately 54 ppm. researchgate.netresearchgate.net
Benzylic and Methyl Carbons: The benzylic carbon (-CH₂-Ar) is anticipated to have a chemical shift of about 62 ppm. The aliphatic methyl carbon (-CH₃) would produce a signal in the upfield region, around 19 ppm. rsc.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (Ar-C) | 125 - 138 |
| Morpholine (-O-CH₂-) | ~ 67 |
| Benzyl (-CH₂-Ar) | ~ 62 |
| Morpholine (-N-CH₂-) | ~ 54 |
| Methyl (Ar-CH₃) | ~ 19 |
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇NO), the calculated exact mass is 191.1310 g/mol . HRMS would detect the protonated molecular ion [M+H]⁺ at m/z 192.1383.
The fragmentation pattern observed in the mass spectrum offers structural clues. The most probable cleavage occurs at the benzylic C-N bond, which is the weakest bond in the structure. This fragmentation would lead to two primary, stable fragment ions:
A 2-methylbenzyl cation: This fragment would undergo rearrangement to form a stable tropylium-like ion, observed at m/z 105.0704 .
A morpholine-related cation: A fragment corresponding to the morpholinium ion or a related structure would be observed. A common fragment for N-substituted morpholines is seen at m/z 100.0762 , corresponding to the [C₅H₁₀NO]⁺ cation. chemicalbook.com
Analysis of these fragments confirms the presence and connectivity of the 2-methylbenzyl and morpholine moieties within the parent molecule.
Infrared (IR) Spectroscopy for Functional Group Determination and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. researchgate.net For this compound, the key vibrational modes are characteristic of its aliphatic and aromatic components.
C-H Stretching: Aromatic C-H stretching vibrations appear as a series of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzyl groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net
C-O-C Stretching: The most prominent and diagnostic peak for the morpholine ring is the strong, sharp absorption corresponding to the C-O-C (ether) asymmetric stretch, which is expected around 1115-1125 cm⁻¹. researchgate.netchemicalbook.com
Aromatic C=C Stretching: Benzene ring C=C stretching vibrations give rise to two characteristic bands of variable intensity around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Ether Stretch | 1115 - 1125 (Strong, Sharp) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. While specific crystal structure data for this compound is not publicly available, analysis of related structures allows for a well-founded prediction of its solid-state characteristics.
Computational and Theoretical Chemistry Investigations of 4 2 Methylbenzyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure and predict the chemical reactivity of 4-(2-methylbenzyl)morpholine.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. The process involves optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable arrangement of its atoms.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (morpholine ring) | ~1.46 Å |
| Bond Length | C-O (morpholine ring) | ~1.43 Å |
| Bond Length | N-CH₂ (benzyl) | ~1.47 Å |
| Bond Angle | C-N-C (morpholine ring) | ~109.5° |
| Dihedral Angle | C-C-N-C (benzyl-morpholine) | Variable, defining conformation |
Note: The values in this table are illustrative and based on general values for similar chemical structures. Actual calculated values would be specific to the optimized geometry of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity Prediction
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. physchemres.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. mpg.de Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. mpg.de
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netchemrxiv.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack.
Calculation of Electrostatic Potential Surfaces and Charge Distributions
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. rsc.org
Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. nih.gov Blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral potential. rsc.org For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms would likely exhibit positive potential. This information is instrumental in predicting non-covalent interactions, such as hydrogen bonding. rsc.org
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
To understand how this compound might interact with biological systems, molecular modeling and dynamics simulations are employed. These techniques can predict the binding affinity of the molecule to a protein target and the stability of the resulting complex.
Molecular Docking Studies for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.govnih.gov The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. nih.gov
For this compound, molecular docking studies would require a known three-dimensional structure of a target protein. The docking algorithm would then predict the most likely binding pose and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. While no specific docking studies on this compound have been reported, studies on other morpholine (B109124) derivatives have shown their potential to bind to various protein targets. ekb.eg
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Kinase | -8.5 | TYR123, LEU45, VAL67 |
| Reference Inhibitor | Hypothetical Kinase | -9.2 | TYR123, ASP89, PHE90 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a protein-ligand complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and assess the stability of its interactions with a protein. ekb.eg
An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment, including water and ions. The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. rsc.org A stable RMSD suggests that the ligand remains bound in a consistent conformation within the protein's binding site. Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and key residues that stabilize the ligand binding. rsc.org
Pharmacological and Biological Research Pre Clinical Investigations
In Vitro Biological Activity Screening of 4-(2-Methylbenzyl)morpholine and its Derivatives
The in vitro evaluation of this compound and related compounds has revealed a range of biological activities, primarily centered on enzyme inhibition and receptor modulation. These studies are crucial for identifying potential therapeutic applications and understanding the structure-activity relationships of this class of molecules.
Enzymatic Inhibition Assays
The inhibitory potential of morpholine-containing compounds has been assessed against several key enzymes implicated in various diseases.
Carbonic Anhydrase-II (CA-II):
Carbonic anhydrases are zinc-containing metalloenzymes that play a critical role in numerous physiological processes. rsc.org Thiazole (B1198619) derivatives incorporating a morpholine (B109124) moiety have been synthesized and screened for their inhibitory activity against bovine carbonic anhydrase-II (bCA-II). rsc.org Several of these derivatives demonstrated significant inhibitory potential, with some exhibiting greater affinity for the enzyme than the standard inhibitor, acetazolamide. rsc.org Kinetic studies of the most potent compounds revealed concentration-dependent inhibition. rsc.org The morpholine and thiazole components are thought to enhance inhibitory efficacy by interacting with the active site of the CA-II enzyme. rsc.org
DPP-4:
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that is a well-established therapeutic target for type 2 diabetes. mdpi.comresearchgate.net The inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, leading to improved glucose homeostasis. researchgate.net While specific data on this compound is not available, numerous studies have highlighted the importance of the morpholine scaffold in designing potent DPP-4 inhibitors. mdpi.com For instance, 1,3,5-triazines containing two morpholine fragments have been identified as novel DPP-4 inhibitors. mdpi.com
Ribonucleotide Reductase:
Ribonucleotide reductase (RNR) is a crucial enzyme in DNA synthesis and repair, making it a target for anticancer agents. nih.govnih.gov Research has shown that dihydroxybenzene derivatives, which are structurally related to dopamine (B1211576), can inhibit ribonucleotide reductase. nih.gov A kinetic analysis indicated that the inhibition by a derivative, 3,4-dihydroxybenzylamine, was competitive with the reducing substrate. nih.gov While direct inhibition by this compound has not been reported, the structural similarities of its benzyl (B1604629) group to known inhibitors suggest a potential area for investigation.
Table 1: Enzymatic Inhibition by Morpholine Derivatives
| Enzyme Target | Derivative Class | Key Findings | Reference |
| Carbonic Anhydrase-II | Thiazole-morpholine hybrids | Exhibited greater affinity than acetazolamide; concentration-dependent inhibition. | rsc.org |
| DPP-4 | 1,3,5-triazines with morpholine | Identified as novel DPP-4 inhibitors. | mdpi.com |
| Ribonucleotide Reductase | Dihydroxybenzene derivatives | Competitive inhibition with the reducing substrate. | nih.gov |
Receptor Binding and Modulation Studies
The interaction of morpholine derivatives with neurotransmitter systems has been a significant area of research, particularly in the context of central nervous system (CNS) disorders.
Dopamine Transporter and Receptors:
The morpholine ring is a key feature in compounds designed to target dopamine receptors. nih.gov A series of 2,4-disubstituted morpholines have been synthesized and shown to have high affinity for the human dopamine D4 receptor, with significant selectivity over the D2 receptor. nih.gov For example, a 7-azaindole (B17877) compound incorporating a morpholine ring demonstrated nanomolar affinity for the hD4 receptor. nih.gov These findings underscore the utility of the morpholine scaffold in developing selective ligands for dopamine receptor subtypes.
Cellular Pathway Modulation Studies
The effects of morpholine-containing compounds on cellular processes such as apoptosis, oxidative stress, and cell proliferation are under investigation to understand their potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
Apoptosis and Cell Proliferation:
Recent studies have focused on the development of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. nih.gov The mTOR pathway is critical for cell growth and survival, and its inhibition can induce apoptosis and suppress proliferation in cancer cells. nih.gov Certain synthesized analogs demonstrated potent and selective cytotoxicity against lung and breast cancer cell lines, with minimal toxicity to normal cells. nih.gov The most promising compounds exhibited exceptional cytotoxicity at low concentrations, surpassing the efficacy of existing cancer drugs in some cases. nih.gov
Oxidative Stress:
Oxidative stress is implicated in the pathogenesis of numerous diseases. mdpi.com Morpholine Mannich base derivatives have been synthesized and evaluated for their antioxidant activity. researchgate.net Some of these derivatives displayed significant radical scavenging properties in both DPPH and ABTS assays, with activity comparable to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the morpholine scaffold can contribute to the development of compounds with antioxidant potential.
In Vivo Animal Model Studies for Exploratory Pharmacological Effects (Non-Clinical Efficacy)
While extensive in vivo data specifically for this compound is limited, studies on related morpholine derivatives provide insights into their potential pharmacological effects in disease-relevant animal models.
Assessment of Specific Pharmacological Effects in Disease-Relevant Animal Models
Morpholine derivatives have been evaluated in various animal models. For instance, a morpholine-substituted thiadiazole derivative demonstrated efficacy in a model of type 2 diabetes by reducing non-fasting glucose levels. mdpi.com In the context of CNS disorders, compounds containing the morpholine moiety have shown favorable pharmacokinetic profiles in animal models, including the ability to cross the blood-brain barrier. nih.gov
Comparative Efficacy Studies with Benchmark Compounds in Preclinical Settings
In preclinical studies, newly synthesized morpholine derivatives are often compared to existing benchmark compounds. For example, the anti-proliferative activity of morpholine-substituted tetrahydroquinoline derivatives was compared against established cancer drugs like Everolimus and 5-fluorouracil, with some of the new compounds showing superior cytotoxicity. nih.gov Similarly, the inhibitory potency of morpholine-based carbonic anhydrase inhibitors has been benchmarked against acetazolamide, a clinically used drug. rsc.org
Investigations into Specific Biological Targets and Mechanisms
Comprehensive searches of scientific and patent databases did not yield specific studies focused on the pharmacological profile of this compound. While research exists for structurally related compounds, such as other morpholine derivatives, direct evidence of this particular compound's biological interactions is not presently documented. nih.govresearchgate.net
There is no available data from preclinical in vitro or in vivo studies to characterize the target engagement and binding specificity of this compound. Typically, this would involve a series of binding assays against a panel of receptors, enzymes, and ion channels to determine the compound's affinity (often expressed as Kᵢ or IC₅₀ values) and selectivity. For instance, many morpholine-containing compounds are investigated for their activity at central nervous system targets, such as sigma receptors or monoamine transporters, but no such data has been published for this compound. nih.govresearchgate.net
Due to the lack of specific research, a data table of binding affinities cannot be generated.
Similarly, there is no information available to determine whether this compound acts as an orthosteric or allosteric modulator at any specific biological target. Orthosteric ligands bind to the same site as the endogenous ligand, directly competing with it. In contrast, allosteric modulators bind to a different site on the target protein, altering the protein's conformation and modulating the effect of the endogenous ligand. nih.gov Studies to elucidate such mechanisms, for example, through radioligand binding competition assays or functional assays in the presence of an orthosteric agonist, have not been reported for this compound.
The absence of published findings prevents any detailed discussion of its binding mechanism. Further research would be required to identify its biological targets and characterize its mode of action.
Structure Activity Relationship Sar Studies of 4 2 Methylbenzyl Morpholine Derivatives
Impact of Substituents on the Morpholine (B109124) Ring on Biological Activity Profiles
The morpholine ring, a common scaffold in medicinal chemistry, is far from a passive component. The introduction of substituents onto this six-membered heterocycle can dramatically alter a compound's interaction with its biological target, thereby modulating its activity profile. Alterations to the morpholine ring of 4-(2-methylbenzyl)morpholine can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
For instance, the introduction of small alkyl groups at various positions on the morpholine ring can probe the steric tolerance of the binding pocket. A methyl or ethyl group might enhance van der Waals interactions, leading to increased potency, or conversely, create steric clashes that diminish activity. The position of substitution is also critical; a substituent at the C-2 position will have a different spatial orientation and potential for interaction than one at the C-3 position.
Furthermore, the incorporation of polar functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities with the target protein. These interactions can significantly enhance binding affinity and specificity. The stereochemistry of these substituents is paramount, as an (R)-hydroxyl group may form a crucial hydrogen bond that an (S)-hydroxyl group in the same position cannot.
Interactive Table: Hypothetical Impact of Morpholine Ring Substituents on Receptor Binding Affinity
| Substituent on Morpholine Ring | Position | Stereochemistry | Predicted Impact on Binding Affinity (IC₅₀) | Rationale |
| -CH₃ | C-2 | (R) | Increase | Potential for favorable hydrophobic interaction. |
| -CH₃ | C-2 | (S) | Decrease | Possible steric hindrance with the receptor surface. |
| -OH | C-3 | (R) | Significant Increase | Formation of a key hydrogen bond with an acceptor residue. |
| -OH | C-3 | (S) | No Change | Incorrect orientation for hydrogen bonding. |
| -NH₂ | C-2 | - | Increase | Potential for ionic or hydrogen bonding interactions. |
Role of Modifications to the 2-Methylbenzyl Moiety on Pharmacological Properties
The 2-methylbenzyl group of this compound serves as a crucial lipophilic anchor, engaging in hydrophobic interactions within the binding site. Modifications to this aromatic ring and its methyl substituent can fine-tune the compound's pharmacological properties, including potency, selectivity, and metabolic stability.
Variations in the substitution pattern on the phenyl ring can explore the electronic and steric requirements of the target. For example, the introduction of electron-withdrawing groups like halogens (e.g., -F, -Cl) or a trifluoromethyl group (-CF₃) can alter the electronic distribution of the ring and potentially enhance interactions with electron-deficient regions of the binding pocket. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or additional methyl groups could probe for interactions with different regions of the target.
The position of these substituents is also a critical determinant of activity. An additional substituent at the meta or para position relative to the benzyl-morpholine linkage will project into a different region of the binding site than a substituent at the ortho position. Shifting the methyl group from the C-2 position to the C-3 or C-4 position of the benzyl (B1604629) ring would fundamentally change the molecule's shape and its fit within the receptor.
Interactive Table: Hypothetical Pharmacological Effects of 2-Methylbenzyl Moiety Modifications
| Modification to 2-Methylbenzyl Moiety | Position of Substituent | Predicted Pharmacological Effect | Rationale |
| Addition of -Cl | C-4 (para) | Increased Potency | Favorable interaction with a specific hydrophobic pocket. |
| Addition of -OCH₃ | C-3 (meta) | Decreased Potency | Steric clash or unfavorable electronic interaction. |
| Relocation of -CH₃ to C-3 | - | Loss of Activity | The ortho-methyl is critical for the active conformation. |
| Replacement of -CH₃ with -CF₃ | C-2 | Enhanced Metabolic Stability | Blocking a site of oxidative metabolism. |
| Addition of -F | C-5 | Improved Selectivity | Specific interaction with a residue in the target receptor but not in off-targets. |
Stereochemical Influences on Activity, Selectivity, and Mechanistic Interactions
Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions that can have profound consequences for biological activity. In the context of this compound derivatives, the presence of chiral centers, either on the morpholine ring or on substituents, can lead to enantiomers or diastereomers with markedly different pharmacological profiles.
The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. This can result in one enantiomer being the active therapeutic agent (eutomer) while the other is inactive or even contributes to undesirable side effects (distomer).
Beyond simple binding affinity, stereochemistry can influence the selectivity of a compound for different receptor subtypes or even different enzymes. The precise spatial arrangement of functional groups can determine whether a molecule interacts favorably with the unique architecture of one target over another. Mechanistically, the stereochemical orientation of a key interacting group can dictate the mode of inhibition, for example, by determining whether a hydrogen bond is formed that stabilizes the transition state of an enzymatic reaction.
Design Principles and Optimization Strategies for Enhanced Biological Potency and Selectivity
The insights gained from SAR studies form the foundation for rational drug design and optimization. For this compound derivatives, several key principles and strategies can be employed to enhance their biological potency and selectivity.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational modeling techniques such as docking can be used to predict how different analogs of this compound will bind. This allows for the in silico design of novel derivatives with optimized interactions, such as enhanced hydrogen bonding or improved hydrophobic contacts.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, a metabolically labile methyl group on the benzyl ring could be replaced with a more stable trifluoromethyl group. Similarly, a carboxylic acid group could be replaced with a tetrazole to improve oral bioavailability.
Conformational Constraint: By introducing rigid elements into the molecule, such as by forming a bicyclic system involving the morpholine ring or the benzyl group, the number of accessible conformations is reduced. This can lock the molecule into its bioactive conformation, leading to an increase in potency and selectivity by reducing the entropic penalty of binding.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active and inactive compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. Novel this compound derivatives can then be designed to fit this pharmacophore model.
Through the iterative application of these design principles and optimization strategies, guided by comprehensive SAR data, the development of this compound derivatives with superior therapeutic potential can be systematically advanced.
Mechanistic Elucidation of Biological Interactions of 4 2 Methylbenzyl Morpholine Derivatives
Molecular-Level Interactions with Biomolecules: Binding Modes and Key Residues
The biological activity of morpholine (B109124) derivatives is often attributed to their ability to engage in specific molecular interactions with biomolecules, including proteins and nucleic acids. The morpholine ring itself, with its ether oxygen and tertiary amine nitrogen, can participate in hydrogen bonding and hydrophobic interactions, which are crucial for the binding affinity and selectivity of these compounds.
While direct evidence for 4-(2-methylbenzyl)morpholine is scarce, molecular docking studies on analogous compounds provide insights into potential binding modes. For instance, various N-substituted benzyl (B1604629) derivatives have been evaluated for their interaction with different biological targets. In studies on pyrazolobenzothiazine derivatives, which include N-substituted benzylamides, compounds were found to bind within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase. nih.govnih.gov This suggests that benzyl-substituted compounds can occupy hydrophobic pockets within enzyme active sites.
In a broader context, the morpholine moiety is a key component of the pharmacophore for certain enzyme inhibitors. researchgate.net It can orient the molecule within the enzyme's active site and contribute to binding. For example, in other classes of morpholine-containing molecules, the morpholine oxygen has been shown to form critical hydrogen bonds with amino acid residues such as valine in the hinge region of protein kinases.
The table below summarizes findings from molecular docking studies on various morpholine derivatives, illustrating potential interaction types that could be relevant for this compound.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Pyrazolobenzothiazine benzylamides | HIV-1 Reverse Transcriptase | Not specified in abstract | Binding in NNRTI pocket |
| Morpholinylchalcones | Not specified in abstract | Not specified in abstract | Supported by MOE software |
This table is illustrative and based on data for broader classes of morpholine derivatives due to the lack of specific data for this compound.
Cellular Response Pathways Induced by Compound Exposure
The cellular responses to morpholine derivatives are diverse and depend on the specific chemical structure and the cellular context. Research on various morpholine-containing compounds has demonstrated effects on cell viability, proliferation, and inflammatory pathways.
For example, a series of novel morpholinylchalcones and their subsequent heterocyclic derivatives were evaluated for their in vitro activity against human lung carcinoma (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. mdpi.com Several of these compounds exhibited promising cytotoxic activity, suggesting an induction of cell death pathways. Specifically, compounds 8 , 4e , and 7b (from the study) showed significant activity against the A-549 cell line. mdpi.com
Furthermore, some 4-benzyl-2H-phthalazine derivatives have demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi, indicating an interaction with essential cellular pathways in these microorganisms. researchgate.net
The specific cellular response pathways triggered by this compound have not been delineated. However, based on the activities of related compounds, it is plausible that it could influence pathways related to cell cycle regulation, apoptosis, or inflammatory signaling.
Biochemical Cascade Modulation and Signal Transduction Interventions
The ability of morpholine derivatives to modulate biochemical cascades and intervene in signal transduction is a key area of research. While specific data for this compound is not available, studies on related structures provide clues to potential mechanisms.
One study identified a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives with activity against various parasitic protozoa, including Trypanosoma and Plasmodium falciparum. researchgate.net This indicates an interference with essential biochemical pathways in these organisms.
Another relevant finding comes from a study on 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxy benzamide, which exhibited potent and selective gastric prokinetic activity. researchgate.net This activity profile suggests a potential interaction with signaling pathways that regulate gastrointestinal motility, possibly involving dopamine (B1211576) D2 receptor antagonism. researchgate.net
The anti-inflammatory properties of some morpholine derivatives have been linked to the inhibition of cyclooxygenase-2 (COX-2). mdpi.com For instance, certain heterocyclic derivatives incorporating pyrazole (B372694) and pyridine (B92270) moieties alongside morpholine have shown potent anti-inflammatory effects, which were supported by in silico molecular docking studies against the COX-2 enzyme. mdpi.com This suggests that some morpholine-containing scaffolds can interfere with the arachidonic acid cascade.
The table below presents examples of biochemical modulation by various morpholine derivatives.
| Compound/Derivative Class | Observed Effect | Potential Pathway/Target |
| 4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxy benzamide | Gastric prokinetic activity | Dopamine D2 receptor signaling |
| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Anti-parasitic activity | Essential biochemical pathways in parasites |
| Heterocyclic derivatives with pyrazole, pyridine, and morpholine | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition |
This table provides examples from related morpholine derivatives and does not represent direct data for this compound.
Advanced Applications in Chemical Biology and Drug Discovery Research
Development as Chemical Probes for Elucidating Biological Processes
Chemical probes are essential tools for dissecting complex biological pathways. The morpholine (B109124) scaffold is often incorporated into the design of such probes due to its ability to confer favorable pharmacokinetic properties and specific binding interactions. For instance, morpholine-containing molecules have been developed as potent and selective inhibitors for various enzymes, allowing researchers to probe their functions in cellular signaling cascades.
Although no studies have specifically documented the use of "4-(2-methylbenzyl)morpholine" as a chemical probe, the general utility of the morpholine moiety suggests that this compound, if synthesized and characterized, could potentially be developed to investigate specific biological targets. The 2-methylbenzyl group would provide a distinct structural feature that could influence its binding affinity and selectivity.
Utilization as Lead Compounds in Early-Stage Drug Discovery Pipelines
The morpholine ring is a common starting point in the development of new drugs. nih.govsci-hub.se Its presence can enhance the "drug-likeness" of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Many successful drugs, such as the anticancer agent gefitinib (B1684475) and the antibiotic linezolid, feature a morpholine core, highlighting its importance in medicinal chemistry. wikipedia.org
Research on other benzyl-substituted morpholines has shown a range of biological activities, including potential antimicrobial and anti-inflammatory effects. ontosight.aiontosight.ai These findings suggest that "this compound" could theoretically serve as a lead compound. A lead compound is a chemical starting point for drug design and development. Further chemical modifications of the 2-methylbenzyl group or the morpholine ring itself could be explored to optimize its biological activity against a specific therapeutic target.
Contribution to Understanding Disease Pathologies in Pre-clinical Contexts
Morpholine derivatives have been instrumental in advancing the understanding of various diseases in preclinical models. nih.govresearchgate.net By selectively targeting enzymes or receptors involved in disease progression, these compounds help to validate these proteins as potential drug targets and to elucidate the underlying mechanisms of the pathology. For example, morpholine-containing compounds have been used to study neurodegenerative diseases and cancer. nih.gov
Given the lack of specific preclinical data for "this compound," its contribution to understanding disease pathologies remains hypothetical. Should this compound demonstrate specific biological activity in initial screenings, it could then be utilized in cell-based and animal models to explore its mechanism of action and its potential therapeutic effects in a preclinical setting.
Future Perspectives and Emerging Research Avenues for Morpholine Derivatives
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
The landscape of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), and the design of novel morpholine (B109124) derivatives is no exception. These computational tools offer unprecedented opportunities to navigate the vast chemical space and accelerate the development of new therapeutic agents.
Beyond generating new structures, ML is pivotal for predicting the properties of these virtual compounds. Supervised learning models can be trained to forecast a wide range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as physicochemical characteristics like aqueous solubility and lipophilicity. springernature.com By screening virtual libraries of novel morpholine derivatives for these properties, researchers can prioritize the most promising candidates for synthesis, significantly reducing the time and cost associated with experimental testing. nih.gov Furthermore, AI systems can assist in optimizing synthetic routes, suggesting reaction conditions and predicting potential yields, thereby streamlining the entire drug development pipeline. acs.org This integration of AI and ML promises to not only accelerate the discovery of new morpholine-based drugs but also to enhance their quality and chances of clinical success. nih.gov
Exploration of Novel Biological Targets Beyond Current Paradigms
Morpholine derivatives have a well-documented history of interacting with a wide range of biological targets, leading to their use as anticancer, antifungal, and antibacterial agents, among others. e3s-conferences.orgresearchgate.net Much research has focused on established target classes, such as kinases in oncology and various receptors in the central nervous system (CNS). nih.gove3s-conferences.org However, emerging research is pushing the boundaries, exploring novel and more complex biological targets for morpholine-based therapeutics.
In the realm of neurodegenerative diseases like Alzheimer's and Parkinson's, research has expanded from traditional targets to more specific and recently identified players. nih.gov While morpholine-containing compounds have been investigated as inhibitors of well-known enzymes like BACE-1 and kinases such as LRRK2, newer targets are gaining attention. nih.govacs.org One such target is δ-secretase, also known as asparagine endopeptidase (AEP), a lysosomal cysteine proteinase that cleaves both amyloid precursor protein (APP) and tau, key pathogenic proteins in Alzheimer's disease. acs.org The development of morpholine derivatives as inhibitors of δ-secretase represents a novel therapeutic strategy.
Similarly, in oncology, the focus is shifting towards more nuanced targets beyond broad-spectrum kinase inhibition. The dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) has been a significant area of interest for morpholine-containing anticancer drugs. nih.govacs.org Future research is likely to delve deeper into isoform-specific inhibitors or compounds that modulate protein-protein interactions within these signaling pathways, offering greater selectivity and reduced side effects. The exploration of morpholine derivatives as inhibitors of targets like cathepsin C and urease also highlights the diversification of research efforts. researchgate.net As our understanding of disease biology grows, the unique structural and electronic properties of the morpholine scaffold will be leveraged to design highly selective ligands for these next-generation targets.
| Target Class | Example Target | Therapeutic Area | Significance of Morpholine |
| Kinases | PI3K/mTOR, LRRK2 | Cancer, Neurodegeneration | The aryl-morpholine moiety is a recognized pharmacophore for interacting with the kinase hinge region. acs.org |
| Secretases | BACE-1, γ-secretase, δ-secretase (AEP) | Neurodegeneration (Alzheimer's) | Morpholine can improve physicochemical properties, aiding in crossing the blood-brain barrier. acs.org |
| Transcription Factors | Nrf2 | Neurodegeneration | The scaffold can be functionalized to modulate complex biological pathways. nih.gov |
| CNS Receptors | Dopamine (B1211576), Sigma, Serotonin Receptors | Mood Disorders, Neurodegeneration | The N-morpholinoethyl moiety is a key feature in several receptor antagonists. nih.gov |
Advanced Synthetic Techniques for Architecturally Complex Morpholine Derivatives
The synthesis of simple morpholine rings is well-established. nih.gov However, the therapeutic potential of this heterocycle often lies in complex, stereochemically rich derivatives. nih.gov The generation of these architecturally complex molecules requires advanced synthetic methodologies that offer precise control over regiochemistry and stereochemistry.
One powerful strategy is the use of palladium-catalyzed carboamination reactions. This method enables the synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols and aryl or alkenyl bromides, generating the products as single stereoisomers. nih.gov This modular approach allows for significant variation in the substituents on the morpholine ring. nih.gov Other transition metal-catalyzed reactions, such as those involving iron(III), have been developed for the diastereoselective synthesis of various disubstituted and trisubstituted morpholines. organic-chemistry.org
Recent innovations have also focused on creating more complex, C-functionalized morpholine derivatives, which have been historically underexplored. nih.gov A concept known as systematic chemical diversity (SCD) guides the synthesis of collections of substituted morpholines that vary systematically in their regiochemistry and stereochemistry, providing a rich set of building blocks for medicinal chemistry. nih.gov Furthermore, green and scalable synthetic routes are being developed. A notable example is the use of ethylene (B1197577) sulfate as a reagent for the efficient, one or two-step conversion of 1,2-amino alcohols into a wide variety of substituted morpholines, a method that has been demonstrated on a large scale. chemrxiv.orgchemrxiv.org These advanced techniques are crucial for expanding the accessible chemical space of morpholine derivatives, enabling the synthesis of next-generation compounds with finely tuned properties. nih.gov
| Synthetic Method | Description | Key Advantage |
| Pd-Catalyzed Carboamination | Coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide. nih.gov | High stereocontrol, yielding enantiopure cis-3,5-disubstituted morpholines. nih.gov |
| Fe(III)-Catalyzed Heterocyclization | Tandem reaction involving a Tsuji-Trost reaction of vinyloxiranes with amino-alcohols. organic-chemistry.org | Access to 2,3-, 2,5-, and 2,6-disubstituted morpholines with good diastereoselectivity. organic-chemistry.org |
| Systematic Chemical Diversity (SCD) | Strategic synthesis of libraries of morpholines with systematic variation in regio- and stereochemistry. nih.gov | Provides diverse C-substituted building blocks for fragment screening and library synthesis. nih.gov |
| Ethylene Sulfate Annulation | A redox-neutral reaction of 1,2-amino alcohols with ethylene sulfate. chemrxiv.orgchemrxiv.org | High-yielding, scalable, and environmentally friendly "green" synthesis. chemrxiv.orgchemrxiv.org |
| Photocatalytic Coupling | Coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow. organic-chemistry.org | Provides access to various substituted morpholines and related heterocycles using an inexpensive organic photocatalyst. organic-chemistry.org |
Applications in Materials Science and other Chemical Biology Interfaces
While the primary focus of morpholine research has been in pharmaceuticals, its derivatives have significant and expanding applications in materials science and other areas of chemical biology. e3s-conferences.orghuntsman.com The unique properties of the morpholine ring make it a valuable component in a variety of non-medicinal contexts.
In materials science, morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org These applications are critical for developing advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org One of the most widespread industrial uses of morpholine itself is as a corrosion inhibitor in steam boiler systems for power plants and refineries. wikipedia.orgatamankimya.com Its volatility is similar to that of water, allowing it to distribute evenly in both liquid and steam phases to protect metal surfaces from carbonic acid corrosion. wikipedia.orgatamankimya.com
Morpholine derivatives are also prominent in the agrochemical industry, where they are used as fungicides and herbicides. acs.orgacs.org For example, several agricultural fungicides, such as fenpropimorph and tridemorph, are known to be ergosterol biosynthesis inhibitors that contain a morpholine ring. wikipedia.org
At the interface of chemical biology, morpholine derivatives serve as versatile solvents and catalysts in various chemical reactions, enhancing their utility in industrial processes. e3s-conferences.org The morpholine scaffold is a key building block used to construct larger, more complex molecules for a wide array of research purposes, extending its influence far beyond its direct applications. wikipedia.orgatamankimya.com The continued exploration of these diverse roles will ensure that morpholine derivatives remain a cornerstone of both industrial and academic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-methylbenzyl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzyl halides or aldehydes (e.g., 2-methylbenzyl chloride) can react with morpholine under basic conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of morpholine to benzyl derivative), solvent choice (e.g., THF or DCM), and temperature (40–60°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%. Reaction progress can be monitored by TLC or GC-MS .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR (C-O and C-N stretches at 1100–1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (via SHELXL refinement) provides definitive stereochemical data if single crystals are obtainable .
Q. What known biological activities are associated with this compound, and how are these evaluated experimentally?
- Methodological Answer : The compound is studied as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), relevant in lung cancer chemoprevention. Assays include recombinant CYP2A13 enzyme inhibition assays using fluorogenic substrates (e.g., coumarin) and IC₅₀ determination via kinetic fluorescence. Positive controls (e.g., pilocarpine) and negative controls (solvent-only) are critical for data reliability .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkyl chain variation) at the 2-methylbenzyl position affect CYP2A13 inhibition potency?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., 2-chloro, 2-bromo derivatives) using enzyme inhibition assays. Computational docking (AutoDock Vina) predicts binding interactions with CYP2A13’s active site. Key parameters: lipophilicity (log P), steric bulk (molar refractivity), and electronic effects (Hammett constants) .
Q. What analytical validation strategies ensure accurate quantification of this compound in complex matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d₃-4-(2-methylbenzyl)morpholine). Validate specificity (no matrix interference), linearity (R² > 0.99), accuracy (85–115% recovery), and precision (CV < 15%). Use solid-phase extraction (C18 columns) for sample cleanup .
Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves stereochemistry. For racemic mixtures, chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Compare experimental data with computational predictions (DFT-based geometry optimization) .
Q. What experimental designs address discrepancies in CYP2A13 inhibition data across different assay conditions?
- Methodological Answer : Standardize assay parameters: enzyme concentration (10 nM), substrate concentration (Km value), and incubation time (30 min). Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to assess inter-lab variability. Include reference inhibitors (e.g., methoxsalen) for cross-validation .
Specialized Methodological Considerations
Q. What safety protocols are essential for handling this compound in vitro and in vivo studies?
- Methodological Answer : Follow GHS guidelines: use fume hoods for synthesis, wear nitrile gloves/lab coats, and avoid inhalation/contact. For in vivo studies, adhere to IACUC protocols (dose limits: 10–50 mg/kg in rodents). Dispose of waste via certified chemical disposal services .
Q. How does the compound’s lipophilicity influence its pharmacokinetic profile, and what formulation strategies improve bioavailability?
- Methodological Answer : Determine log P (e.g., shake-flask method; predicted ~2.5). For low solubility, use lipid-based formulations (e.g., PEG-400/TPGS mixtures) or nanoemulsions. Assess bioavailability via AUC calculations after oral/intravenous administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
